molecular formula C20H20N4O5S B12474159 2-[(2Z)-3-(3-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide

2-[(2Z)-3-(3-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide

Cat. No.: B12474159
M. Wt: 428.5 g/mol
InChI Key: OHRXQJUACRDGCX-UHFFFAOYSA-N
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Description

2-[(2Z)-3-(3-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylimino group, and a nitrophenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-3-(3-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide typically involves multiple steps. One common method includes the condensation of 3-hydroxypropylamine with 2-nitrobenzoyl chloride to form an intermediate. This intermediate is then reacted with 2-phenyl-1,3-thiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-3-(3-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylimino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-[(2Z)-3-(3-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2Z)-3-(3-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
  • 3-(furan-2-ylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, 2-[(2Z)-3-(3-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

2-[3-(3-hydroxypropyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C20H20N4O5S/c25-12-6-11-23-19(27)17(30-20(23)21-14-7-2-1-3-8-14)13-18(26)22-15-9-4-5-10-16(15)24(28)29/h1-5,7-10,17,25H,6,11-13H2,(H,22,26)

InChI Key

OHRXQJUACRDGCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-])CCCO

Origin of Product

United States

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